

# An In-Depth Technical Guide to 1,9-Dimethylxanthine: Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,9-Dimethylxanthine

Cat. No.: B1219530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1,9-Dimethylxanthine** is a purine alkaloid belonging to the methylxanthine family, which includes well-known compounds such as caffeine, theophylline, and theobromine. As a dimethylated derivative of xanthine, it features methyl groups at the 1- and 9-positions of the purine ring structure. While less studied than its more common isomers, **1,9-dimethylxanthine** is of interest to researchers due to its potential pharmacological activities, primarily as an adenosine receptor antagonist and a phosphodiesterase inhibitor.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **1,9-dimethylxanthine**, with a focus on presenting available data in a structured format and outlining relevant experimental methodologies.

## Chemical Structure and Identification

**1,9-Dimethylxanthine** is structurally characterized by a fused pyrimidinedione and imidazole ring system, with methyl substitutions at positions 1 and 9.

Identifier	Value
IUPAC Name	1,9-dimethyl-3H-purine-2,6-dione
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>4</sub> O <sub>2</sub> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	180.16 g/mol <a href="#">[3]</a>
CAS Number	33073-01-7
SMILES String	CN1C=NC2=C1NC(=O)N(C2=O)C
InChI Key	XKZALMBJTMJPFU-UHFFFAOYSA-N
Synonyms	1,9-Dimethyl-1H-purine-2,6(3H,9H)-dione, 1,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione

## Physicochemical Properties

Quantitative experimental data for several key physicochemical properties of **1,9-dimethylxanthine** are not readily available in the surveyed literature. The following table summarizes the available predicted and qualitative data. For comparison, data for the more common isomer, theophylline (1,3-dimethylxanthine), is included where available.

Property	1,9-Dimethylxanthine	Theophylline (1,3-Dimethylxanthine)
Melting Point	Data not available	271-273 °C
Boiling Point	Data not available	312.97 °C (rough estimate)
Water Solubility	Moderate (qualitative)	Sparingly soluble
pKa	Data not available	8.6 (acidic), 0.7 (basic)
LogP (Predicted)	-0.5	-0.02

## Pharmacological Properties

**1,9-Dimethylxanthine** is known to be an adenosine receptor antagonist and a phosphodiesterase inhibitor, which are characteristic activities of the methylxanthine class.

However, specific quantitative data on its potency, such as  $K_i$  values for adenosine receptor subtypes or  $IC_{50}$  values for phosphodiesterase isoforms, are not available in the reviewed literature.

Pharmacological Target	Activity	Quantitative Data ( $K_i$ / $IC_{50}$ )
Adenosine Receptors	Antagonist	Data not available
Phosphodiesterases (PDEs)	Inhibitor	Data not available

## Experimental Protocols

Detailed, validated experimental protocols specifically for **1,9-dimethylxanthine** are scarce in the public domain. The following sections provide generalized methodologies based on common practices for xanthine derivatives.

## Synthesis

A common route for the synthesis of N-methylated xanthines involves the direct methylation of a suitable xanthine precursor.

Generalized Protocol for N-Methylation of Xanthine:

- **Dissolution:** Dissolve the starting xanthine material in an appropriate aprotic polar solvent, such as dimethylformamide (DMF).
- **Deprotonation:** Add a suitable base, such as potassium carbonate ( $K_2CO_3$ ), to the solution to deprotonate the nitrogen atoms of the purine ring, creating nucleophilic sites.
- **Methylation:** Introduce a methylating agent, such as methyl iodide ( $CH_3I$ ) or dimethyl sulfate ( $(CH_3)_2SO_4$ ), to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to allow for the methylation to proceed. The stoichiometry of the methylating agent can be adjusted to favor the desired degree of methylation.
- **Work-up:** After the reaction is complete, the mixture is typically quenched with water and the product is extracted with an organic solvent.

- Purification: The crude product is then purified using techniques such as column chromatography or recrystallization.

## Purification

Generalized Protocol for Recrystallization from Ethanol:

- Dissolution: Dissolve the crude **1,9-dimethylxanthine** in a minimal amount of hot ethanol.
- Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot to remove the charcoal.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the **1,9-dimethylxanthine** will decrease, leading to the formation of crystals. For further crystallization, the solution can be placed in an ice bath.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
- Drying: Dry the purified crystals under vacuum or in a desiccator.

## Analytical Methods

High-performance liquid chromatography (HPLC) is a common method for the analysis of methylxanthines.

Generalized HPLC Protocol for Methylxanthine Analysis:

- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of water (often with a small amount of acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is commonly employed.
- Detection: UV detection at a wavelength of approximately 273 nm is suitable for methylxanthines.

- **Sample Preparation:** Samples, such as those from biological matrices, may require a solid-phase extraction (SPE) clean-up step prior to HPLC analysis to remove interfering substances.

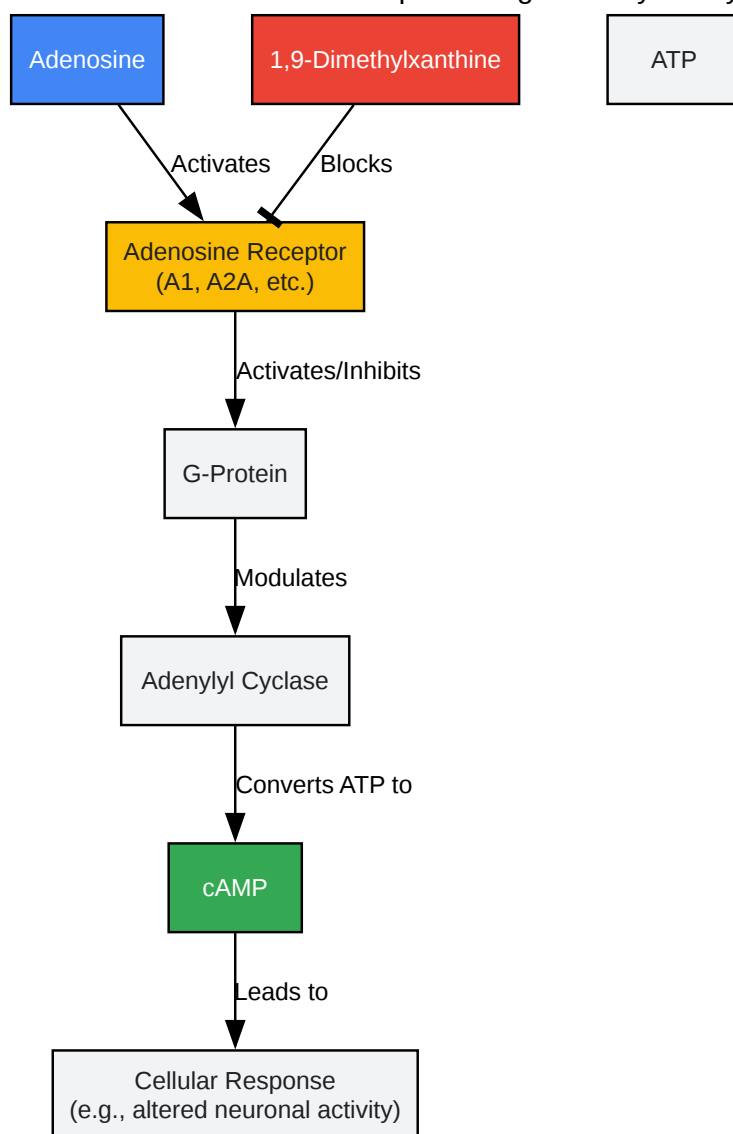
## Biological Activity and Signaling Pathways

The primary mechanisms of action for methylxanthines involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes. These actions can lead to a variety of downstream cellular effects.

### Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G-protein coupled receptor subtypes: A<sub>1</sub>, A<sub>2a</sub>, A<sub>2e</sub>, and A<sub>3</sub>. By blocking these receptors, methylxanthines like **1,9-dimethylxanthine** can interfere with adenosine-mediated signaling. For instance, antagonism of A<sub>1</sub> and A<sub>2a</sub> receptors in the central nervous system is largely responsible for the stimulant effects of caffeine.

## General Mechanism of Adenosine Receptor Antagonism by Methylxanthines

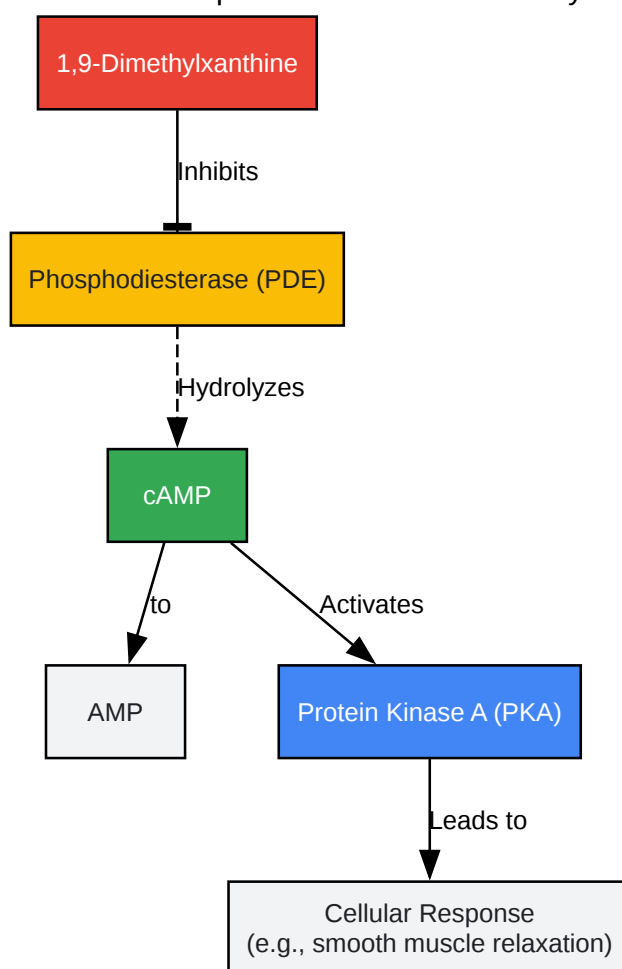
[Click to download full resolution via product page](#)

Caption: Adenosine receptor antagonism by **1,9-dimethylxanthine**.

## Phosphodiesterase (PDE) Inhibition

PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling. By inhibiting PDEs, methylxanthines can increase the intracellular concentrations of these second messengers. This can lead to the activation of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate a variety of substrate proteins, modulating numerous cellular processes.

#### General Mechanism of Phosphodiesterase Inhibition by Methylxanthines



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,9-Dimethylxanthine: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219530#1-9-dimethylxanthine-chemical-structure-and-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)